REACTION_CXSMILES
|
C([O:8][C:9]1[C:14](=[O:15])[C:13]([Cl:16])=[CH:12][N:11]([CH3:17])[CH:10]=1)C1C=CC=CC=1>Cl.C(O)C>[Cl:16][C:13]1[C:14](=[O:15])[C:9]([OH:8])=[CH:10][N:11]([CH3:17])[CH:12]=1
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CN(C=C(C1=O)Cl)C
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After being refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated by rotary evaporator
|
Type
|
ADDITION
|
Details
|
The residue was mixed with water (5 mL)
|
Type
|
CONCENTRATION
|
Details
|
the mixture was again concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove volatiles
|
Type
|
FILTRATION
|
Details
|
The off-white solid was collected by suction filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CN(C=C(C1=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.32 g | |
YIELD: PERCENTYIELD | 76.6% | |
YIELD: CALCULATEDPERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |